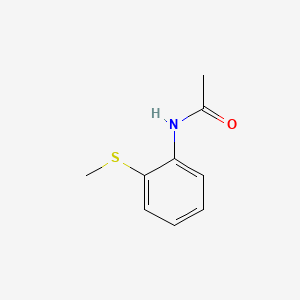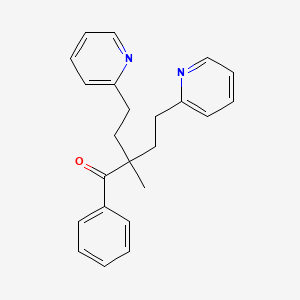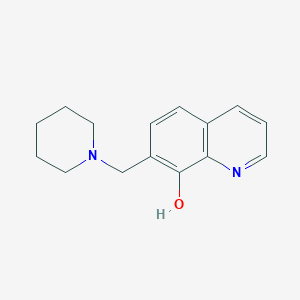
吴茱萸碱
描述
Rutaecarpine is an indolopyridoquinazolinone alkaloid isolated from Evodia rutaecarpa and related herbs . It has shown a variety of biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems .
Synthesis Analysis
Rutaecarpine can be synthesized via an electrochemical cross dehydrogenation coupling reaction . Natural alkaloids, such as rutaecarpine and deoxyvasicinone, can be synthesized by this method . Substrates are directly oxidized at the anode without using any metal catalyst and oxidant to obtain a series of nitrogen heterocyclic compounds, including benzimidazoles and quinolinones .Molecular Structure Analysis
Rutaecarpine has a pentacyclic indolopyridoquinazolinone structure . The structure was determined by degradation methods, and later confirmed by infrared, ultraviolet spectroscopy, mass spectrometry, 1 H-NMR and 13 C-NMR spectroscopy . The molecular structure was finally confirmed by X-ray analysis .Chemical Reactions Analysis
Rutaecarpine may be a weak inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 enzymes . At the same time, it is believed to be a strong inducer of CYP1A2 and CYP1A1 .Physical And Chemical Properties Analysis
Rutaecarpine has a chemical formula of C18H13N3O . Its exact mass is 287.11 and its molecular weight is 287.320 .科学研究应用
Antiplatelet Activity
Rutaecarpine has been studied for its potential to prevent blood clots by inhibiting platelet aggregation. This antiplatelet activity is crucial in the prevention of thrombotic diseases, such as stroke and myocardial infarction. Research indicates that rutaecarpine can interfere with the pathways that lead to platelet aggregation, making it a candidate for further investigation as a therapeutic agent .
Vasodilatory Effects
The compound has demonstrated significant vasodilatory effects, which can be beneficial in treating hypertension and other cardiovascular disorders. By relaxing the vascular smooth muscles, rutaecarpine helps to lower blood pressure and improve blood flow, offering a potential natural remedy for managing cardiovascular health .
Anticancer Properties
Rutaecarpine has shown promise in the field of oncology due to its cytotoxic effects on cancer cells. Studies suggest that it can induce apoptosis in various cancer cell lines, providing a basis for its use as an anticancer agent. The mechanism by which rutaecarpine exerts its anticancer effects is still under investigation, but it is believed to involve the disruption of cellular processes that are essential for tumor growth and survival .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of rutaecarpine make it a potential candidate for the treatment of pain and inflammation. It has been reported to inhibit the production of inflammatory mediators, thereby reducing inflammation and alleviating pain. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Anti-obesity and Thermoregulatory Activities
Rutaecarpine has been associated with anti-obesity effects, possibly due to its ability to influence metabolic processes. It may promote the burning of fat and increase energy expenditure, which can contribute to weight loss. Additionally, its thermoregulatory properties suggest that it could help in maintaining body temperature, an aspect that could be explored in metabolic syndrome management .
Gastrointestinal Applications
Traditionally used in oriental medicine to treat gastrointestinal disorders, rutaecarpine continues to be of interest for its therapeutic potential in this area. It may help alleviate symptoms associated with conditions like dysentery and amenorrhea, and its role in postpartum hemorrhage treatment is also noteworthy .
作用机制
Rutaecarpine is a fascinating indolopyridoquinazolinone alkaloid found in Evodia rutaecarpa and other related herbs. It has a variety of intriguing biological properties that continue to attract academic and industrial interest . This article will delve into the mechanism of action of Rutaecarpine, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Rutaecarpine’s primary targets include cyclooxygenase-2 (COX-2) , acetylcholine (AChE) , phosphodiesterase 4B (PDE4B) , phosphodiesterase 5 (PDE5) , and topoisomerases (Topos) . It also targets CYP1A2 , CYP2C9 , CYP2C19 , CYP2E1 , and CYP3A4 enzymes . These targets play crucial roles in various biological processes, including inflammation, vasodilation, and platelet aggregation .
Mode of Action
Rutaecarpine interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), COX-2, and interleukin (IL)-1β in LTA-induced macrophage cells . It also inhibits LTA-induced phosphorylation of mitogen-activated protein kinase (MAPK) including the extracellular signal-regulated kinase (ERK), and p38 . Furthermore, it reserves nuclear transcription factor kappa-B (NF-κB) by hindering inhibitor of nuclear factor κB-α (IκBα) and NF-κB p65 phosphorylation and p65 nuclear translocation .
安全和危害
未来方向
The future directions of Rutaecarpine and its derivatives could involve more studies to clarify the similarities and differences between Rutaecarpine and Evodiamine . Both of them contain a pentacyclic scaffold, and their derivatives possess diverse pharmacological activities, including antitumor, anti-AD, and anti-obesity activities .
属性
IUPAC Name |
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGWSKVRYFWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232884 | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rutaecarpine | |
CAS RN |
84-26-4 | |
| Record name | Rutaecarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutecarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaecarpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutacarpin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTECARPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZV289PRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Rutaecarpine acts as a potent agonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) receptor. []
ANone: Rutaecarpine's activation of TRPV1 receptors leads to various downstream effects, including:
- Increased intracellular calcium levels: This triggers the release of Calcitonin Gene-Related Peptide (CGRP). []
- Vasodilation: Rutaecarpine induces relaxation of vascular smooth muscle, likely mediated by CGRP release. [, ]
- Cardioprotection: Rutaecarpine protects against myocardial ischemia-reperfusion injury, an effect attributed to CGRP release and subsequent vasodilation. [, ]
- Anti-inflammatory effects: Rutaecarpine exhibits anti-inflammatory activity, potentially through modulation of cytokine production and inhibition of arachidonic acid release, impacting prostaglandin synthesis. [, ]
- Anti-thrombotic effects: Rutaecarpine demonstrates anti-platelet activity in vivo, suggesting potential as a therapeutic agent for arterial thrombosis. []
- Autophagy induction: Rutaecarpine promotes autophagy in cardiomyocytes exposed to high glucose, contributing to its protective effect against diabetic cardiomyopathy. []
ANone: The molecular formula of Rutaecarpine is C18H13N3O and its molecular weight is 287.31 g/mol.
A: Yes, computational chemistry approaches, including molecular simulations, have provided insights into the structural features of Rutaecarpine and its analogs that influence their interaction with the TRPV1 receptor and subsequent pharmacological effects. []
ANone: Studies on Rutaecarpine analogs have revealed important SAR insights:
- Importance of the pentacyclic scaffold: Modifications that disrupt the planar structure of Rutaecarpine can significantly reduce its vasodilator activity and ability to activate TRPV1. []
- Role of the 5-position: Analogs lacking the substituent at the 5-position may exhibit altered selectivity for TRPV1, potentially influencing their pharmacological effects, such as bronchoconstriction. []
ANone: Researchers have investigated several formulation strategies to enhance Rutaecarpine's delivery and bioavailability:
- Solid dispersions: This approach significantly improves the absorption and plasma concentration of Rutaecarpine, leading to enhanced antihypertensive effects in spontaneously hypertensive rats. []
- Microemulsions: Microemulsion formulations demonstrate significantly higher skin permeation and bioavailability of Rutaecarpine compared to conventional formulations like ointments and tinctures. []
ANone: Studies in rats have identified several metabolic pathways for Rutaecarpine, including:
- Hydroxylation: Multiple hydroxylated metabolites of Rutaecarpine have been detected in rat plasma, suggesting that hydroxylation is a major metabolic pathway. [, , , ]
- Sulphate conjugation: This phase II metabolic pathway leads to the formation of sulphate conjugates of Rutaecarpine and its hydroxylated metabolites. []
- Glucuronidation: This phase II metabolic pathway results in the production of glucuronide conjugates of Rutaecarpine. []
A: Following oral administration in rats, a significant portion of Rutaecarpine is excreted in feces, with a smaller amount detected in urine. []
ANone: Rutaecarpine has been shown to interact with several drugs and drug-metabolizing enzymes:
- CYP1A induction: Rutaecarpine induces CYP1A activity in rats, which could potentially alter the metabolism of co-administered drugs that are substrates of this enzyme, such as theophylline. [, ]
- CYP3A4 inactivation: Rutaecarpine and its metabolites can act as mechanism-based inhibitors of CYP3A4, potentially leading to drug-drug interactions. []
- Phenobarbital interaction: Pretreatment with phenobarbital, a CYP inducer, alters the pharmacokinetics of Rutaecarpine and its metabolite 10-hydroxyrutaecarpine in rats, suggesting a potential drug-drug interaction. []
ANone: Various in vitro models have been employed to investigate the pharmacological effects of Rutaecarpine:
- Isolated blood vessels: Rutaecarpine's vasorelaxant properties have been demonstrated in isolated rat aortic rings, often used to assess vascular reactivity. [, , , ]
- Cultured cell lines: The effects of Rutaecarpine on cell viability, proliferation, apoptosis, and gene expression have been studied in various cell lines, including human glioblastoma cells (U87), human monocytic cells (THP-1), murine hepatic cells (Hepa-1c1c7), and rat cardiomyocytes (H9c2). [, , , , , ]
ANone: Several animal models have been utilized to investigate the therapeutic potential of Rutaecarpine:
- Hypertension: Rutaecarpine's antihypertensive effects have been demonstrated in various hypertensive rat models, including spontaneously hypertensive rats (SHR), phenol-induced hypertensive rats, and 2-kidney, 1-clip hypertensive rats. [, ]
- Acute pancreatitis: Rutaecarpine exhibits protective effects against acute pancreatitis in rat models, reducing pancreatic inflammation and necrosis. []
- Cerebral ischemia reperfusion injury: Rutaecarpine shows neuroprotective effects in mouse models of cerebral ischemia reperfusion injury, improving neurological function and reducing infarct volume. []
- Atopic dermatitis: Rutaecarpine demonstrates therapeutic potential in a mouse model of atopic dermatitis, alleviating skin lesions and modulating immune responses. []
- Diabetic cardiomyopathy: Rutaecarpine protects against high glucose-induced cardiomyocyte injury in rat models, suggesting potential for treating diabetic cardiomyopathy. []
- Pulmonary fibrosis: Rutaecarpine exhibits protective effects against bleomycin-induced pulmonary fibrosis in a rat model, reducing lung injury and fibrosis markers. []
ANone: While Rutaecarpine possesses various pharmacological activities, studies have reported potential toxicity:
- Hepatotoxicity: Rutaecarpine has been shown to induce hepatotoxicity in rat hepatocytes, potentially through the formation of reactive metabolites and inhibition of cytochrome P450 enzymes. []
- Immunosuppressive effects: Rutaecarpine and its analogs have demonstrated immunosuppressive effects in mice, highlighting the need for further investigation into their safety profile. []
ANone: Several analytical techniques have been employed to characterize, quantify, and monitor Rutaecarpine and its metabolites:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), has been widely used for the separation and quantification of Rutaecarpine and its metabolites in various biological samples. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS): These techniques provide sensitive and specific detection of Rutaecarpine and its metabolites, enabling identification and structural characterization. [, , ]
- Electrospray ionization ion-trap time-of-flight tandem mass spectrometry (ESI-IT-TOF MS): This high-resolution mass spectrometry technique has been used to investigate the fragmentation pathways of Rutaecarpine and its derivatives, providing valuable information for structural elucidation. []
- Ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS): This high-resolution and accurate mass spectrometry technique has enabled the identification and characterization of Rutaecarpine metabolites in rat plasma. []
A: Rutaecarpine exhibits limited solubility, which can hinder its bioavailability. Formulating Rutaecarpine as a solid dispersion or incorporating it into a microemulsion system has been shown to enhance its solubility and bioavailability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



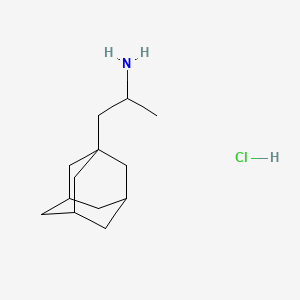
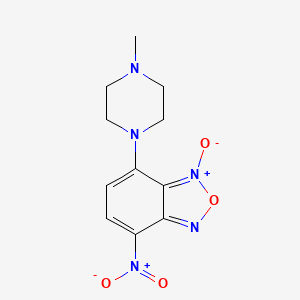
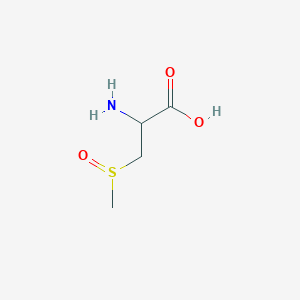
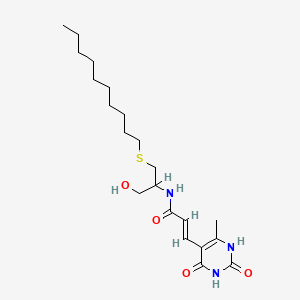

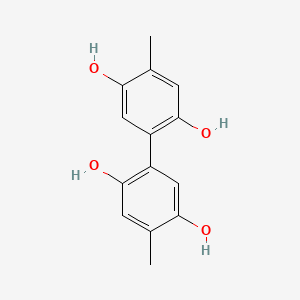
![Pyrimidine, 4-[(2,4-dinitrophenyl)thio]-](/img/structure/B1680213.png)
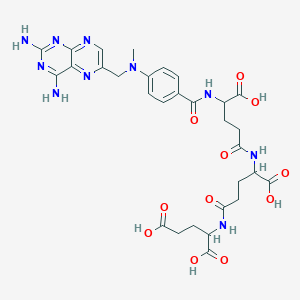
![N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1680218.png)
![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)
